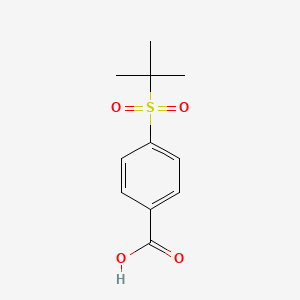

2-(Isopropoxymethyl)phenylboronic acid

Descripción general

Descripción

“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Chemical Reactions Analysis

Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Reversible Complex Formation for Biomolecule Detection and Separation

Phenylboronic acids form reversible complexes with polyol compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property is extensively utilized for the recognition, separation, and detection of these biomolecules. Their application spans across self-regulated insulin delivery, tissue engineering, separation, and sensor systems, highlighting their potential in developing advanced diagnostic and therapeutic tools (Chu Liang-yin, 2006).

Catalysis in Organic Synthesis

Phenylboronic acids serve as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines, facilitated by derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid. This catalytic activity enables the synthesis of complex molecules, including peptides, under mild conditions, thereby expanding the toolkit available for chemical synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Polymeric Nanomaterials for Biomedical Applications

The formation of reversible complexes with polyols also underpins the development of phenylboronic acid-decorated polymeric nanomaterials. These materials have been exploited for diagnostic and therapeutic applications, such as drug delivery systems and biosensors. The interaction with glucose and sialic acid exemplifies their utility in creating responsive systems for controlled drug release or biomarker detection (Tianyu Lan, Qianqian Guo, 2019).

Solid-State Chemistry for Protective Syntheses

In solid-state chemistry, phenylboronic acid reacts quantitatively with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries. This approach offers a waste-free and facile method for the protection of sensitive compounds, which is crucial for developing sustainable chemical processes (G. Kaupp, M. Naimi-Jamal, V. Stepanenko, 2003).

Direcciones Futuras

Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.

Propiedades

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropoxymethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)